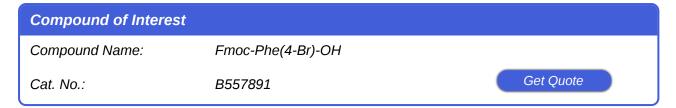


# A Technical Guide to Fmoc-Phe(4-Br)-OH: Synthesis, Properties, and Application

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, commonly known as **Fmoc-Phe(4-Br)-OH**. It details its chemical properties, provides a comprehensive protocol for its use in solid-phase peptide synthesis (SPPS), and discusses its applications in drug discovery and development.

## **Chemical Identity and Properties**

**Fmoc-Phe(4-Br)-OH** is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a bromine atom is substituted at the para-position of the phenyl ring.[1][2] The IUPAC name for this compound is (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.[3]

The presence of the bromine atom offers unique properties, making it a valuable tool in peptide chemistry. It can enhance the binding affinity of peptides to their targets and serve as a handle for further chemical modifications.[1][4] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of the widely used Fmoc-based solid-phase peptide synthesis strategy.[1][5]

Table 1: Physicochemical Properties of Fmoc-Phe(4-Br)-OH



Property	Value	Reference
IUPAC Name	(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid	[3]
Synonyms	Fmoc-4-bromo-L- phenylalanine, N-Fmoc-4- bromo-L-phenylalanine	[1]
Molecular Formula	C24H20BrNO4	[1][3]
Molecular Weight	466.32 g/mol	[1][3]
Appearance	White to off-white powder	[1]
Melting Point	204 - 210 °C	[1]
Optical Rotation	[α] <∘/D -19 ± 2, c=1 in DMF	[1]
Purity	≥98.0% (HPLC)	[1]
Solubility	Soluble in DMF and NMP; insoluble in water.	[6]

## Experimental Protocol: Incorporation of Fmoc-Phe(4-Br)-OH via Solid-Phase Peptide Synthesis (SPPS)

This section details a representative protocol for the incorporation of **Fmoc-Phe(4-Br)-OH** into a peptide chain using manual Fmoc-SPPS. The specific resin and subsequent amino acids will depend on the target peptide sequence.

#### Materials:

- Fmoc-Phe(4-Br)-OH
- Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[5]



- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
  (TIS))[5]
- · Diethyl ether
- Acetonitrile
- Water (HPLC grade)

#### Protocol:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
  - o Drain the DMF.
  - Add 20% piperidine in DMF to the resin.
  - Agitate for 5 minutes.
  - Drain the solution.
  - Repeat the piperidine treatment for 15 minutes.
  - Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.



- · Amino Acid Coupling:
  - In a separate vial, dissolve Fmoc-Phe(4-Br)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.
  - Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate at room temperature for 1-2 hours.
  - Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
- Cleavage and Side-Chain Deprotection:
  - Wash the resin with DCM and dry it under a stream of nitrogen.
  - Add the cleavage cocktail to the resin.
  - Agitate at room temperature for 2-3 hours.[5]
  - Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation and Purification:
  - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
  - Centrifuge to pellet the peptide and decant the ether.
  - Wash the peptide pellet with cold ether.



- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide as a white powder.

## **Applications in Research and Drug Development**

The incorporation of 4-bromophenylalanine into peptides has significant implications for drug discovery and biochemical research:

- Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and specificity of a peptide for its biological target.[4]
- Structural Probe: The heavy bromine atom can be useful in X-ray crystallography for phasing purposes, aiding in the determination of the three-dimensional structure of peptide-protein complexes.
- Site for Cross-linking: The bromophenyl group can be a site for palladium-catalyzed crosscoupling reactions, allowing for the synthesis of complex peptide architectures or for conjugation to other molecules.
- Development of Novel Therapeutics: Peptides containing unnatural amino acids like 4bromophenylalanine are being explored for the development of new therapeutic agents with improved stability, potency, and selectivity.[1]

## **Workflow for Solid-Phase Peptide Synthesis**

The following diagram illustrates the cyclical process of Fmoc-based solid-phase peptide synthesis.





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Caption: Workflow of Fmoc-based solid-phase peptide synthesis.

In conclusion, **Fmoc-Phe(4-Br)-OH** is a valuable building block for chemical biologists and medicinal chemists. Its unique properties facilitate the synthesis of modified peptides with potentially enhanced biological activities, making it a key component in the development of novel peptide-based therapeutics and research tools.

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